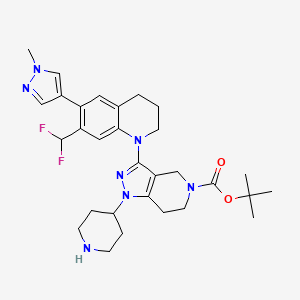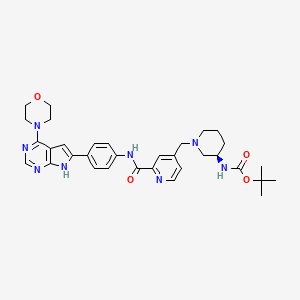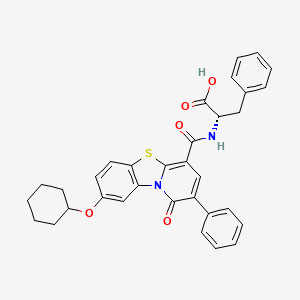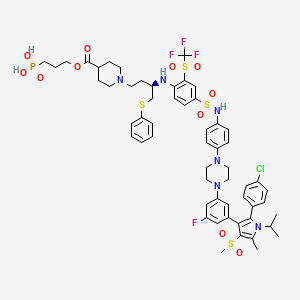![molecular formula C5H8Na5O14P3 B8201819 pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B8201819.png)
pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoribosyl pyrophosphate (pentasodium) is a crucial intermediate in cellular metabolism. It is synthesized by the enzyme phosphoribosyl pyrophosphate synthetase from ribose 5-phosphate and adenosine triphosphate (ATP). This compound is ubiquitously found in living organisms and plays a significant role in the biosynthesis of purine and pyrimidine nucleotides, amino acids such as histidine and tryptophan, and cofactors like nicotinamide adenine dinucleotide (NAD) and tetrahydromethanopterin .
Métodos De Preparación
Phosphoribosyl pyrophosphate (pentasodium) is synthesized through the enzymatic reaction catalyzed by phosphoribosyl pyrophosphate synthetase. The reaction involves ribose 5-phosphate and ATP, producing phosphoribosyl pyrophosphate and adenosine monophosphate (AMP) as follows: [ \text{Ribose 5-phosphate} + \text{ATP} \rightarrow \text{Phosphoribosyl pyrophosphate} + \text{AMP} ]
In industrial production, the enzyme phosphoribosyl pyrophosphate synthetase is often overexpressed in microbial systems to enhance the yield of phosphoribosyl pyrophosphate. Genetic and metabolic engineering techniques are employed to optimize the production process .
Análisis De Reacciones Químicas
Phosphoribosyl pyrophosphate (pentasodium) undergoes various chemical reactions, including substitution reactions where it forms glycosidic bonds. It is utilized in the biosynthesis of purine and pyrimidine nucleotides, amino acids, and cofactors. Common reagents and conditions used in these reactions include ribose 5-phosphate and ATP. The major products formed from these reactions are purine and pyrimidine nucleotides, histidine, tryptophan, NAD, and tetrahydromethanopterin .
Aplicaciones Científicas De Investigación
Phosphoribosyl pyrophosphate (pentasodium) has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate in enzymatic reactions to study the biosynthesis of nucleotides and amino acids. In biology, it plays a crucial role in cellular metabolism and is involved in the regulation of various metabolic pathways. In medicine, it is studied for its potential therapeutic applications in treating metabolic disorders and diseases related to nucleotide biosynthesis. In industry, it is used in the production of vitamins and antibiotics .
Mecanismo De Acción
Phosphoribosyl pyrophosphate (pentasodium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and amino acid biosynthesis. It is an effector molecule in the biosynthesis of purine and pyrimidine nucleotides, either by binding to regulatory proteins such as PurR or PyrR or as an allosteric activator of carbamoylphosphate synthetase. The molecular targets and pathways involved include the purine and pyrimidine biosynthesis pathways, as well as the pathways for the synthesis of histidine, tryptophan, NAD, and tetrahydromethanopterin .
Comparación Con Compuestos Similares
Phosphoribosyl pyrophosphate (pentasodium) is unique in its role as a central intermediate in cellular metabolism. Similar compounds include ribose 5-phosphate, adenosine triphosphate (ATP), and adenosine monophosphate (AMP). While these compounds are involved in various metabolic pathways, phosphoribosyl pyrophosphate (pentasodium) is specifically crucial for the biosynthesis of nucleotides and amino acids. Its versatility and central role in metabolism distinguish it from other similar compounds .
Propiedades
IUPAC Name |
pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O14P3.5Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5/t2-,3-,4-,5-;;;;;/m1...../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNGSXHPBPBVKF-LVGJVSMDSA-I |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na5O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-(4-chloro-6-oxopyridazin-1-yl)-N-[4-methyl-3-(2-pyridin-2-ylethylsulfamoyl)phenyl]propanamide](/img/structure/B8201785.png)



![{1-[(2s,3s)-2-(2,3-Dihydro-1h-Inden-2-Ylmethyl)-3-(3,5-Dimethoxy-4-Methylphenyl)-3-Hydroxypropyl]-4-(Methoxycarbonyl)-1h-Pyrrol-3-Yl}acetic Acid](/img/structure/B8201820.png)
